2-Ethynyl-6-fluorobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN/c1-2-7-4-3-5-9(10)8(7)6-11/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSVOAVTDLPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Ethynyl Substituted Benzonitriles in Modern Organic Synthesis and Chemical Biology
Ethynyl-substituted benzonitriles are a class of organic compounds that have proven to be highly valuable and versatile precursors in synthetic chemistry. buyersguidechem.com The presence of the ortho-alkynyl group enhances the reactivity of the substrate, making it a useful building block for tandem cyclization and annulation reactions. buyersguidechem.com This reactivity allows for the construction of a wide array of complex carbo- and heterocyclic structures, such as amino-substituted naphthalenes, isoquinolines, and indenones, through metal-catalyzed or metal-free annulation processes. buyersguidechem.com The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide, is a key method for preparing these valuable ethynyl-substituted aromatic compounds. chemicalbook.com
The dual nature of 2-alkynylarylnitriles, capable of acting as both nucleophiles and electrophiles, further broadens their synthetic utility. buyersguidechem.com For instance, copper(I)-catalyzed reactions of these substrates with nucleophiles like alcohols can lead to regioselective 5-exo-dig cyclizations. buyersguidechem.com
In the realm of chemical biology, the ethynyl (B1212043) group is of paramount importance due to its application in bioorthogonal chemistry. bldpharm.com This field involves chemical reactions that can occur within living systems without interfering with native biochemical processes. chemicalbook.com The terminal alkyne of ethynyl-substituted benzonitriles can participate in highly specific "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. bldpharm.com This capability allows for the precise labeling and tracking of biomolecules, such as proteins, nucleic acids, and glycans, within a cellular environment. bldpharm.comchemicalbook.com The ability to attach functional groups via this "click" chemistry provides powerful tools for studying biological interactions and developing targeted therapeutics. chemicalbook.com
Computational and Theoretical Investigations of 2 Ethynyl 6 Fluorobenzonitrile
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic behavior of 2-ethynyl-6-fluorobenzonitrile. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its stability, reactivity, and spectroscopic properties.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting how a molecule will interact with other reagents. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity).
For a molecule like this compound, the HOMO is expected to have significant contributions from the electron-rich ethynyl (B1212043) and nitrile groups, as well as the π-system of the benzene (B151609) ring. The LUMO, conversely, would likely be distributed over the aromatic ring and the electron-withdrawing nitrile group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
From the HOMO and LUMO energy values, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of reactivity than simple FMO analysis alone.
Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
This table presents the definitions of common global reactivity descriptors derived from HOMO and LUMO energies. The specific values for this compound would require dedicated quantum chemical calculations.
Charge Distribution and Electrostatic Potential Surfaces, including σ-Holes on Halogen Atoms
The distribution of electron density within a molecule is rarely uniform. Understanding this charge distribution is essential for predicting intermolecular interactions and reactive sites. The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing this distribution. The MEP maps the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), while blue represents areas of positive potential (electron-poor).
For this compound, regions of negative electrostatic potential are expected around the nitrogen atom of the nitrile group and the π-system of the ethynyl group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms and the region around the fluorine atom would exhibit positive potential.
A particularly interesting feature relevant to halogenated compounds is the concept of a "σ-hole." This refers to an electropositive region on the halogen atom, located along the extension of the carbon-halogen bond. This positive region arises from the anisotropic distribution of electron density around the halogen. The presence of a σ-hole on the fluorine atom of this compound would allow it to engage in favorable halogen bonding interactions with nucleophiles, which can play a significant role in crystal engineering and molecular recognition.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms and energetics of chemical reactions. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed picture of the reaction pathway.
Transition State Analysis of Key Chemical Transformations
A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. By locating and characterizing the transition state, chemists can determine the activation energy of a reaction, which is a critical factor in determining its rate. For this compound, DFT could be employed to study a variety of potential transformations, such as nucleophilic aromatic substitution or reactions involving the ethynyl or nitrile functionalities. The calculated activation energies would provide valuable insights into the feasibility and kinetics of these reactions.
Investigation of Reaction Pathways for Click Chemistry and Derivatization
The ethynyl group in this compound makes it a prime candidate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. DFT calculations can be instrumental in elucidating the mechanism of this reaction. This would involve modeling the coordination of the alkyne and an azide (B81097) to the copper catalyst, followed by the cycloaddition step. By calculating the energies of the intermediates and transition states along the reaction pathway, the regioselectivity and efficiency of the click reaction can be understood and predicted. Furthermore, DFT can be used to explore other derivatization reactions, helping to guide the synthesis of novel compounds based on the this compound scaffold.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Recognition
While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system as a function of its atomic coordinates.
For this compound, MD simulations could be used to explore its conformational flexibility, although the molecule is relatively rigid. More importantly, MD simulations can provide insights into how this molecule interacts with other molecules, including solvents, receptors, or other monomers in a polymer chain. By simulating these intermolecular interactions, it is possible to understand processes such as self-assembly, binding affinities, and the formation of larger molecular architectures. This information is particularly valuable in the fields of materials science and medicinal chemistry.
Structure-Activity Relationship (SAR) Exploration via Computational Chemistry
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing molecules with desired biological activities. Computational chemistry offers a range of techniques to elucidate these relationships by analyzing how the three-dimensional (3D) structure and electronic properties of a compound influence its interaction with a biological target.
Detailed research into the SAR of this compound would typically involve methodologies such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.govrsc.org These models correlate the biological activity of a series of compounds with their 3D structural and physicochemical properties, such as steric and electrostatic fields. nih.gov For instance, a hypothetical CoMFA study on a series of benzonitrile (B105546) derivatives might reveal that bulky substituents at a particular position decrease activity, while electronegative groups enhance it. The results of such analyses are often visualized as contour maps, which highlight regions where modifications to the molecule could lead to improved activity. nih.gov
Molecular docking is another crucial computational tool used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov This method involves placing the ligand (e.g., this compound) into the binding site of the receptor and calculating the binding affinity. The docking results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that are vital for binding. nih.gov By understanding these interactions, chemists can rationally design new derivatives with enhanced potency. While specific docking studies for this compound are not publicly available, this approach is widely applied to nitrile-containing compounds to explore their therapeutic potential. nih.gov
Table 1: Illustrative 3D-QSAR Data for a Hypothetical Series of Benzonitrile Derivatives
| Compound | Substituent (R) | Experimental Activity (IC50, nM) | CoMFA Predicted Activity (nM) | CoMSIA Predicted Activity (nM) |
|---|---|---|---|---|
| 1 | -H | 150 | 145 | 155 |
| 2 | -F | 120 | 115 | 122 |
| 3 | -Cl | 110 | 112 | 115 |
| 4 | -CH3 | 200 | 205 | 198 |
Predictive Modeling of Spectroscopic Signatures from First Principles
First-principles calculations, based on quantum mechanics, allow for the accurate prediction of various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. researchgate.net
For a molecule like this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This is exemplified in studies of related molecules like 2-fluorobenzonitrile (B118710), where theoretical calculations have shown excellent agreement with experimental results. mdpi.comresearchgate.net In such studies, the vibrational features of the molecule in its ground state (S0), excited state (S1), and cationic ground state (D0) are calculated. mdpi.comresearchgate.net Franck-Condon simulations, which are based on these DFT calculations, can then be used to generate theoretical spectra that can be directly compared with experimental ones, such as those obtained from mass-analyzed threshold ionization (MATI) spectroscopy. mdpi.comresearchgate.net
The precise agreement between the calculated and experimental spectra allows for the confident assignment of the observed vibrational modes. mdpi.comresearchgate.net For example, specific vibrational frequencies can be attributed to the C-F stretching, C≡N stretching, or aromatic ring deformations. While a detailed theoretical spectroscopic analysis of this compound is not available in the literature, the methodologies applied to 2-fluorobenzonitrile provide a clear blueprint for how such an investigation would be conducted.
Table 2: Comparison of Experimental and Theoretically Calculated Vibrational Frequencies for 2-Fluorobenzonitrile (Data from a related study)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν1 | 341 | 340 | In-plane deformation |
| ν2 | 430 | 428 | Out-of-plane deformation |
| ν3 | 535 | 533 | In-plane deformation |
| ν4 | 668 | 667 | Ring deformation |
| ν5 | 760 | 758 | C-H out-of-plane bend |
Note: The data in this table is for 2-fluorobenzonitrile and is presented to illustrate the methodology. mdpi.comresearchgate.net
Advanced Applications and Research Paradigms of 2 Ethynyl 6 Fluorobenzonitrile in Chemical Sciences
Design and Synthesis of Chemical Probes for Biological Systems
The precise chemical architecture of 2-Ethynyl-6-fluorobenzonitrile makes it a valuable precursor in the synthesis of specialized chemical probes for interrogating complex biological systems. The presence of the ethynyl (B1212043) group is particularly significant, as it serves as a reactive handle for a variety of chemical transformations, including the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netorganic-chemistry.orgbeilstein-journals.orgmdpi.com This bioorthogonal reaction allows for the stable and specific linkage of the benzonitrile (B105546) core to biomolecules or reporter tags. nih.govsigmaaldrich.comnih.gov
Development of Fluorescent and Spectroscopic Probes for Molecular Imaging
In the field of molecular imaging, fluorescent probes are indispensable tools for visualizing cellular components and processes. The fluorobenzonitrile moiety of this compound can serve as a core component of a fluorophore, where the electronic properties of the molecule can be fine-tuned to achieve desired photophysical characteristics. nih.govacs.org The electron-withdrawing nature of the fluorine atom and the nitrile group can influence the intramolecular charge transfer (ICT) processes within a larger dye molecule, which is a common mechanism for creating environmentally sensitive or "turn-on" fluorescent probes. nih.gov
The synthesis of such probes would typically involve a Sonogashira coupling or a similar cross-coupling reaction to attach the this compound unit to another aromatic system, thereby creating a more extended π-conjugated system necessary for fluorescence. technologypublisher.comepa.gov The resulting molecule's fluorescence properties, such as its excitation and emission wavelengths, quantum yield, and Stokes shift, can be further modulated by additional chemical modifications.
Table 1: Potential Synthetic Strategies for Fluorescent Probes from this compound
| Reaction Type | Reactants | Product Class | Potential Application |
| Sonogashira Coupling | This compound, Aryl halide with donor group | Donor-Acceptor Fluorophore | Environmentally sensitive probes |
| Click Chemistry (CuAAC) | Azide-functionalized fluorophore, this compound | Triazole-linked fluorescent conjugate | Probes for specific biomolecules |
| Knoevenagel Condensation | Aldehyde-functionalized this compound, Active methylene (B1212753) compound | Merocyanine-type dye | Voltage-sensitive probes |
Integration into Bio-orthogonal Labeling Strategies for Biomolecule Tagging and Visualization
Bio-orthogonal labeling refers to the use of chemical reactions that can occur in living systems without interfering with native biochemical processes. The terminal alkyne of this compound is an ideal functional group for such applications, particularly for the aforementioned CuAAC reaction with azides. researchgate.netlongdom.orginterchim.fr This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it suitable for labeling biomolecules in their native environment. sigmaaldrich.com
For biomolecule tagging, a derivative of this compound could be incorporated into a metabolic precursor, which is then taken up by cells and integrated into macromolecules such as proteins, nucleic acids, or glycans. Subsequent reaction with an azide-bearing reporter molecule, such as a fluorophore or an affinity tag like biotin, allows for the visualization or isolation of the labeled biomolecules. mdpi.com
Utility as Tools for Target Identification and Validation in Chemical Biology Research
Identifying the cellular targets of small molecules is a critical step in drug discovery and chemical biology research. Affinity-based probes, which typically consist of a binding moiety, a reactive group for covalent modification of the target, and a reporter tag, are powerful tools for this purpose. The this compound scaffold can be elaborated to create such probes.
The core structure can be modified to mimic a known bioactive molecule, and the ethynyl group can serve as a handle for attaching a reporter tag via click chemistry after the probe has bound to its cellular target. Alternatively, the ethynyl group itself can, under certain conditions, act as a reactive group for covalent target engagement. The fluorine and nitrile substituents can also play a role in modulating the binding affinity and selectivity of the probe for its target protein.
Role in the Development of New Materials and Functional Scaffolds
Beyond its applications in chemical biology, this compound is a promising building block for the creation of novel materials with unique electronic and structural properties. The rigidity of the aromatic ring combined with the linear ethynyl group makes it an excellent candidate for constructing well-defined and ordered molecular architectures.
Building Blocks for Conjugated Polymers and Optoelectronic Materials
Conjugated polymers, characterized by alternating single and multiple bonds along their backbone, are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethynyl group of this compound allows it to be readily polymerized through reactions like Sonogashira coupling to form poly(phenylene ethynylene) (PPE) type structures. mdpi.comnih.govnih.gov
The incorporation of the fluorobenzonitrile moiety into the polymer backbone can significantly influence the material's electronic properties. rsc.org The electron-withdrawing fluorine and nitrile groups can lower the HOMO and LUMO energy levels of the polymer, which can improve electron injection and transport, as well as enhance the material's stability towards oxidation. rsc.org These properties are highly desirable for n-type or ambipolar organic semiconductors.
Table 2: Predicted Electronic Properties of Polymers Derived from this compound
| Polymer Architecture | Expected HOMO Level | Expected LUMO Level | Potential Application |
| Homopolymer | Low | Low | n-type semiconductor in OFETs |
| Donor-Acceptor Copolymer | Tunable | Tunable | Active layer in OPVs |
| Cross-conjugated Polymer | High | Low | Emissive layer in OLEDs |
Precursors for Supramolecular Assemblies and Metal-Organic Frameworks
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The aromatic ring of this compound can participate in π-π stacking interactions, while the fluorine and nitrile groups can engage in specific dipole-dipole or hydrogen bonding interactions, guiding the self-assembly of molecules into ordered structures. nih.govescholarship.orgsemanticscholar.org
Furthermore, this compound can be chemically modified to serve as a ligand for the construction of metal-organic frameworks (MOFs). researchgate.netunl.edu For instance, the nitrile group could be hydrolyzed to a carboxylic acid, or the ethynyl group could be used to link to other coordinating groups. The resulting ligands can then be combined with metal ions to form porous, crystalline materials with applications in gas storage, separation, and catalysis. researchgate.nettcichemicals.comtcichemicals.com The presence of the fluorine atom within the MOF pores could also impart specific properties, such as altered gas adsorption selectivity or increased hydrolytic stability.
Contributions to Mechanistic Organic and Inorganic Chemistry
The utility of a molecule in mechanistic studies often hinges on the strategic placement of functional groups that can act as probes or participate in specific, well-defined reactions. The ethynyl and fluoro groups on the benzonitrile scaffold of this compound suggest potential for such applications; however, the scientific community has yet to publish research that leverages this potential.
Probing Reaction Pathways via Isotopic Labeling and Kinetic Studies
There are currently no publicly accessible research articles that describe the use of isotopically labeled this compound to probe reaction mechanisms. Similarly, kinetic studies involving this compound to determine reaction rates and orders, and thereby elucidate reaction pathways, have not been reported in peer-reviewed literature.
Application in Ligand Design and Coordination Chemistry (e.g., for Metal Complexes)
The presence of the nitrile and ethynyl groups in this compound provides potential coordination sites for metal ions, making it a candidate for ligand design. The fluorine atom could also influence the electronic properties of the aromatic ring and, by extension, the coordinating ability of the other functional groups. However, a review of available scientific databases and journals reveals no instances of this compound being used as a ligand in the synthesis and characterization of metal complexes. The exploration of its coordination chemistry remains an open area for future research.
Analytical and Spectroscopic Characterization Techniques for Mechanistic Elucidation of 2 Ethynyl 6 Fluorobenzonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-ethynyl-6-fluorobenzonitrile by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms (protons). For this compound, the spectrum is expected to show signals in two distinct regions: the aromatic region for the protons on the benzene (B151609) ring and the acetylenic region for the proton of the ethynyl (B1212043) group. The aromatic protons would appear as complex multiplets due to spin-spin coupling with each other and with the neighboring fluorine atom. The acetylenic proton should appear as a sharp singlet, typically shifted downfield.
¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. bhu.ac.in This technique is fundamental for confirming the carbon skeleton. The spectrum for this compound would be expected to display nine distinct signals corresponding to its nine carbon atoms: three for the aromatic CH carbons, three for the aromatic quaternary carbons (one attached to fluorine, one to the nitrile group, and one to the ethynyl group), two for the alkyne carbons, and one for the nitrile carbon. oregonstate.edu The carbon attached to the highly electronegative fluorine atom would show a characteristic large coupling constant (¹JCF). bhu.ac.in
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. biophysics.org Fluorine-19 has a nuclear spin of ½ and 100% natural abundance, making it easy to detect. The spectrum would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. colorado.eduucsb.edu This technique is particularly useful for monitoring reactions involving the fluorine-substituted part of the molecule, as the chemical shift is very sensitive to changes in the local electronic environment. biophysics.org
Table 1: Predicted NMR Data for this compound Based on Analogous Compounds
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Notes |
|---|---|---|---|
| ¹H | |||
| Aromatic-H | 7.2 - 7.8 | m | The three protons on the benzene ring would show complex splitting patterns due to H-H and H-F couplings. |
| Ethynyl-H | ~3.5 | s | The acetylenic proton typically appears as a singlet. |
| ¹³C | |||
| Aromatic C-F | ~160-165 | d, ¹JCF ≈ 250 Hz | The direct coupling between carbon and fluorine results in a doublet with a large coupling constant. |
| Aromatic C-H | 115-135 | d | |
| Aromatic C-CN | ~110 | d | |
| Aromatic C-C≡CH | ~120 | d | |
| Nitrile (C≡N) | ~117 | s | Quaternary carbon, often a weak signal. |
| Alkyne (C≡C) | 70-90 | s | Quaternary carbons, often weak signals. |
| ¹⁹F | ~(-110) to (-115) | m | Relative to CFCl₃. The signal would be a multiplet due to coupling with aromatic protons. |
Note: Predicted values are based on typical chemical shift ranges and data from related compounds like 2-fluorobenzonitrile (B118710) and other substituted benzonitriles. oregonstate.eduucsb.educhemicalbook.comnetlify.app
High-Resolution Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of this compound. Techniques like Electrospray Ionization (ESI) are commonly employed. rsc.org
For this compound (molecular formula C₉H₄FN), the expected exact mass is 145.0328 g/mol . chemicalbook.com HRMS can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula.
In addition to the molecular ion peak (M⁺), the mass spectrum will show a characteristic fragmentation pattern that can provide further structural confirmation. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules. libretexts.orgyoutube.com For this molecule, potential fragmentation could involve the loss of HCN (27 Da) from the nitrile group or cleavage related to the ethynyl group. The stability of the aromatic ring means the molecular ion peak is expected to be relatively intense. libretexts.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. researchgate.net
The key functional groups in this molecule each have distinct vibrational modes:
Nitrile (C≡N) stretch: A strong, sharp absorption band is expected in the IR spectrum around 2220-2240 cm⁻¹.
Alkyne (C≡C) stretch: A weak to medium absorption is expected around 2100-2140 cm⁻¹. This band is often stronger in the Raman spectrum.
Acetylenic (≡C-H) stretch: A sharp, strong absorption should appear around 3300 cm⁻¹.
Aromatic C=C stretch: Multiple bands are expected in the 1450-1600 cm⁻¹ region.
Aromatic C-H stretch: Signals will appear above 3000 cm⁻¹.
C-F stretch: A strong absorption band is expected in the 1200-1280 cm⁻¹ region.
These techniques are complementary; for instance, the symmetrical C≡C stretch might be weak in the IR spectrum but produce a strong signal in the Raman spectrum. researchgate.netspectrabase.com
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Acetylenic C-H | Stretch | ~3300 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Nitrile C≡N | Stretch | 2220 - 2240 | Strong, Sharp |
| Alkyne C≡C | Stretch | 2100 - 2140 | Weak - Medium |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium - Strong |
| C-F | Stretch | 1200 - 1280 | Strong |
Note: Values are based on standard vibrational frequency tables and data from analogous compounds such as phenylethyne and fluorobenzonitriles. nist.govnist.gov
Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interaction Analysis
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method would provide precise data on bond lengths, bond angles, and torsional angles.
Furthermore, the analysis of the crystal packing would reveal important information about intermolecular interactions, such as potential π-π stacking of the aromatic rings or dipole-dipole interactions involving the polar nitrile and C-F bonds. This information is crucial for understanding the material's solid-state properties. Currently, no public crystal structure data for this compound is available.
UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Probe Characterization
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., π→π* transitions). msu.edu
For this compound, the conjugated system comprising the benzene ring, ethynyl, and nitrile groups is expected to absorb UV light. A study on the related compound 2-fluorobenzonitrile reported an absorption origin at approximately 283 nm (35,335 cm⁻¹). mdpi.com The extended conjugation provided by the ethynyl group in this compound would likely result in a bathochromic shift (a shift to a longer wavelength) compared to 2-fluorobenzonitrile. masterorganicchemistry.com
Fluorescence spectroscopy measures the emission of light as the molecule returns from an excited electronic state to the ground state. This technique provides insights into the molecule's photophysical properties, such as its quantum yield and excited-state lifetime. Such characterization is particularly important if the molecule is being investigated for applications in materials science, such as for organic light-emitting diodes (OLEDs) or fluorescent probes. No specific fluorescence data for this compound has been found in the reviewed literature.
Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from starting materials, reagents, and byproducts, thereby allowing for purity assessment and reaction monitoring.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC), is widely used to determine the purity of organic compounds. A typical method would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ekb.eg By integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks, the purity can be accurately quantified.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for analyzing volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a GC column, and the eluted components are then analyzed by a mass spectrometer. This allows for the identification of the product and any impurities or byproducts based on their retention times and mass spectra, making it an excellent tool for monitoring the progress of a reaction.
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Reactivity Modes and Novel Transformations
The presence of both an alkyne and a nitrile group on the fluorinated benzene (B151609) ring of 2-ethynyl-6-fluorobenzonitrile opens up a wide array of possibilities for exploring unconventional reactivity and synthesizing novel chemical entities. Future research is anticipated to delve into cycloaddition reactions, metal-catalyzed cross-coupling reactions, and the functionalization of the cyano group.
The ethynyl (B1212043) group is a versatile handle for various transformations. For instance, it can readily participate in [3+2] cycloadditions with azides to form triazoles, a reaction that is central to click chemistry and has wide applications in medicinal chemistry and materials science. Furthermore, Sonogashira, Heck, and other metal-catalyzed coupling reactions could be employed to construct more complex molecular architectures. The electron-withdrawing nature of the nitrile and fluorine substituents can influence the regioselectivity and reactivity of these transformations in potentially novel ways.
The nitrile group itself can be a site for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems. The interplay of the electronic effects of the ethynyl and fluoro groups on the reactivity of the nitrile is an area ripe for investigation.
| Reaction Type | Potential Reagents/Catalysts | Potential Products |
| [3+2] Cycloaddition | Organic azides, Copper(I) or Ruthenium catalysts | Substituted triazoles |
| Sonogashira Coupling | Aryl halides, Palladium and Copper catalysts | Diaryl alkynes |
| Nitrile Hydrolysis | Strong acids or bases | 2-Ethynyl-6-fluorobenzoic acid |
| Nitrile Reduction | Reducing agents (e.g., LiAlH4) | (2-Ethynyl-6-fluorophenyl)methanamine |
Integration into High-Throughput Screening Methodologies for Chemical Probe Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for biological activity. The compact and functionalized structure of this compound makes it an attractive scaffold for the synthesis of diverse small molecule libraries for HTS campaigns aimed at identifying novel chemical probes.
Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. The ethynyl group of this compound can be utilized for fragment-based drug discovery or for the attachment of reporter tags (e.g., fluorophores, biotin) after an initial screening hit has been identified. This "clickable" functionality is highly advantageous for target identification and validation studies.
Future efforts in this area could involve the generation of a focused library of derivatives of this compound, where the ethynyl group is systematically modified. This library could then be screened against a panel of biological targets, such as enzymes or receptors, to identify new inhibitors or modulators.
| Screening Approach | Key Feature of this compound | Potential Outcome |
| Fragment-Based Screening | Small molecular weight and presence of a reactive handle | Identification of initial binding fragments |
| Diversity-Oriented Synthesis | Versatility of the ethynyl and nitrile groups for derivatization | Generation of a diverse library for HTS |
| Target Identification | "Clickable" ethynyl group for tag incorporation | Covalent labeling and identification of protein targets |
Development of Advanced Imaging and Sensing Platforms
The development of novel molecular imaging agents and sensors is crucial for both biomedical research and clinical diagnostics. The structural motif of a fluorinated aromatic ring coupled with an ethynyl group is found in several successful positron emission tomography (PET) imaging agents. This suggests a significant potential for this compound as a precursor or scaffold for the development of new imaging probes.
For instance, the fluorine atom can be replaced with the radioactive isotope fluorine-18 (B77423) (¹⁸F) to create PET tracers. The ethynyl group can be coupled to various targeting moieties that direct the probe to specific biological targets, such as receptors or enzymes that are overexpressed in disease states. Analogs such as [¹⁸F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile and [¹⁸F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile have been developed for imaging metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) in the brain.
Furthermore, the inherent fluorescence of some ethynyl-containing aromatic compounds could be exploited for the development of fluorescent sensors. The nitrile group can act as a hydrogen bond acceptor or a coordination site for metal ions, and its electronic properties can be modulated upon binding to an analyte, leading to a change in the fluorescence signal.
| Imaging/Sensing Modality | Role of this compound | Potential Application |
| Positron Emission Tomography (PET) | Precursor for ¹⁸F-radiolabeling | Imaging of neurological disorders or cancer |
| Fluorescence Spectroscopy | Core fluorophore scaffold | Sensing of metal ions or small molecules |
Sustainable Synthetic Methodologies and Process Intensification
The principles of green chemistry and process intensification are increasingly important in modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. Future research on this compound will likely focus on developing more sustainable and scalable synthetic routes.
Traditional methods for introducing ethynyl groups often rely on stoichiometric reagents and harsh reaction conditions. The development of catalytic methods, such as direct C-H ethynylation, would represent a significant advancement. Similarly, exploring flow chemistry for the synthesis of this compound could offer advantages in terms of safety, reproducibility, and scalability. Flow reactors can provide better control over reaction parameters and allow for the safe handling of potentially hazardous intermediates.
| Sustainability Approach | Key Innovation | Potential Benefit |
| Catalytic Ethynylation | Direct C-H functionalization | Reduced waste and improved atom economy |
| Flow Chemistry | Continuous processing | Enhanced safety, scalability, and control |
| Green Solvents | Use of bio-based or recyclable solvents | Reduced environmental impact |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 2-Ethynyl-6-fluorobenzonitrile, and how are they validated?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the ethynyl and fluorine positions (¹H/¹³C NMR and ¹⁹F NMR). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%), as reported for structurally similar fluorinated benzonitriles . Mass spectrometry (MS) validates molecular weight (C₉H₄FN: theoretical 145.04 g/mol). Cross-reference with CAS 1233509-91-5 for spectral databases .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodology : Start with 6-fluoro-2-bromobenzonitrile and perform a Sonogashira coupling using trimethylsilylacetylene (TMSA) and palladium catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI), followed by deprotection with K₂CO₃/MeOH. Monitor reaction progress via thin-layer chromatography (TLC) and isolate using column chromatography (silica gel, hexane/ethyl acetate) .
Q. How should this compound be stored to maintain stability?
- Methodology : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Avoid aqueous or protic solvents to prevent hydrolysis of the ethynyl group .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for coupling this compound in complex syntheses?
- Methodology : Use density functional theory (DFT) to calculate transition-state energies for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Compare solvent effects (THF vs. DMF) and ligand selection (XPhos vs. SPhos) on yield. Validate predictions with experimental data, targeting >80% yield for biaryl derivatives .
Q. What strategies resolve contradictions in reported biological activity data for ethynyl-fluorobenzonitrile derivatives?
- Methodology : Perform dose-response assays (IC₅₀) across multiple cell lines to assess kinase inhibition. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) to distinguish direct target engagement from off-target effects. Cross-reference with PubChem bioactivity data for structurally related compounds .
Q. How does the ethynyl group influence the photophysical properties of this compound in material science applications?
- Methodology : Measure UV-Vis absorption/emission spectra in varying solvents to evaluate solvatochromism. Compare with non-ethynylated analogs (e.g., 2-fluoro-6-iodobenzonitrile) to isolate the ethynyl group’s contribution. Computational TD-DFT studies can correlate experimental spectra with electronic transitions .
Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?
- Methodology : Conduct kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ¹⁸O) to track electrophilic attack sites. Use X-ray crystallography to map electron density distribution. Compare with halogenated analogs (e.g., 2-chloro-6-fluorobenzonitrile) to assess directing effects .
Q. How can degradation pathways of this compound under physiological conditions be mapped?
- Methodology : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Analyze time-dependent degradation via LC-MS/MS, identifying primary metabolites (e.g., oxidized ethynyl groups or fluoride release). Compare with in vitro hepatic microsome assays to predict in vivo behavior .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed journals and authoritative databases (PubChem, ECHA).
- Ethynyl group reactivity necessitates stringent handling protocols to prevent unintended polymerization .
- Regulatory compliance: Note that this compound is not FDA-approved and is restricted to non-clinical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
